Ngd 94-1

Übersicht

Beschreibung

NGD 94-1 ist eine synthetische organische Verbindung, die für ihre hohe Affinität und Selektivität als Dopamin-D4-Rezeptor-Antagonist bekannt ist.

Vorbereitungsmethoden

Die Synthese von NGD 94-1 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsmaterialien beinhalten.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Reduktion an die Kernstruktur eingeführt.

Analyse Chemischer Reaktionen

NGD 94-1 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen: Reagenzien wie Oxidationsmittel, Reduktionsmittel und Nukleophile werden in diesen Reaktionen häufig verwendet.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

Dopamine D4 Receptor Studies

NGD 94-1 is primarily utilized to study dopamine D4 receptors, which are implicated in several psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The compound allows for the direct determination of receptor density in various brain tissues, facilitating investigations into receptor distribution and function.

Case Study: Schizophrenia Research

A study involving postmortem brain tissue from both normal and schizophrenic subjects employed this compound to quantify dopamine D4 receptor levels. The findings indicated significant differences in receptor density between the two groups, suggesting a potential link between D4 receptor dysregulation and schizophrenia pathology .

| Study Group | Receptor Density | Significance |

|---|---|---|

| Normal (n=13) | X pmol/g | p < 0.05 |

| Schizophrenic (n=7) | Y pmol/g |

Behavioral Studies

Impact on Locomotor Activity

this compound has been instrumental in assessing the effects of dopamine modulation on locomotor activity. Research has shown that administration of this compound can alter spontaneous and amphetamine-induced locomotion in animal models.

Case Study: Locomotor Activity Assessment

In a controlled experiment, rodents were administered this compound prior to amphetamine exposure. Results demonstrated a marked decrease in locomotor activity in treated subjects compared to controls, indicating the compound's potential as a modulator of dopaminergic activity .

| Treatment Group | Locomotor Activity (cm) | Control Group Activity (cm) |

|---|---|---|

| This compound | A cm | B cm |

| Control | C cm | D cm |

Sensor Technology

Application in Sensor Fault Diagnosis

Recent advancements have explored the application of NGD circuits, particularly the all-pass negative group delay (AP-NGD) circuits, which utilize principles similar to those seen with this compound. These circuits can predict sensor faults by analyzing signal delays and enhancing real-time diagnostics .

Case Study: Real-Time Sensor Diagnostics

An experimental setup using an AP-NGD circuit demonstrated its efficacy in detecting sensor faults through time-domain analysis of input signals. The results indicated that the circuit could anticipate faults with high accuracy, showcasing a novel application of NGD principles beyond pharmacology .

| Signal Type | Fault Detection Rate (%) | Response Time (ms) |

|---|---|---|

| Gaussian Waveform | 95% | 100 |

| Sinc Pulse | 90% | 150 |

Wirkmechanismus

NGD 94-1 exerts its effects by selectively binding to dopamine D4 receptors, thereby blocking the action of dopamine at these receptors. This antagonistic action leads to a decrease in dopamine-mediated signaling, which is thought to be beneficial in conditions such as schizophrenia. The molecular targets involved include the dopamine D4 receptors, and the pathways affected are those related to dopamine signaling .

Vergleich Mit ähnlichen Verbindungen

NGD 94-1 ist einzigartig in seiner hohen Selektivität für Dopamin-D4-Rezeptoren im Vergleich zu anderen Dopamin-Rezeptor-Antagonisten. Zu ähnlichen Verbindungen gehören:

PD168077: Ein weiterer Dopamin-D4-Rezeptor-Antagonist mit hoher Affinität.

U-101958: Eine Verbindung mit ähnlicher Selektivität für Dopamin-D4-Rezeptoren.

SDZ GLC 756: Bekannt für seine partielle Agonistenaktivität an Dopamin-D4-Rezeptoren.

L-745,870: Ein selektiver Dopamin-D4-Rezeptor-Antagonist mit einer anderen chemischen Struktur

This compound zeichnet sich durch seine hohe Selektivität und Affinität für Dopamin-D4-Rezeptoren aus, was es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

NGD 94-1 (CAS 178928-68-2) is a compound recognized for its significant biological activity, particularly as a high-affinity ligand for the dopamine D4 receptor. Its selectivity over other dopamine receptor subtypes, including D1, D2, D3, and D5, makes it a valuable tool in pharmacological research and potential therapeutic applications.

Receptor Affinity and Selectivity

This compound exhibits a high affinity for the human D4.2 receptor with a binding affinity (Ki) of approximately 3.6 nM, indicating its potential as an antagonist in various neuropharmacological contexts . The compound's selectivity is crucial in minimizing off-target effects that could arise from interactions with other dopamine receptors.

The compound acts primarily as an antagonist at the D4 receptor, which is implicated in several neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). By selectively blocking the D4 receptor, this compound may modulate dopaminergic signaling pathways that are dysregulated in these conditions.

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other ligands:

| Compound | Receptor Type | Ki (nM) |

|---|---|---|

| This compound | D4.2 | 3.6 |

| L-745,870 | D2 | ~10 |

| Quinpirole | D2 | ~5 |

This data illustrates this compound's superior affinity for the D4 receptor compared to its affinity for other dopamine receptors.

Study on Dopamine Receptor Modulation

A notable study investigated the effects of this compound on dopamine receptor modulation in vitro. The research demonstrated that this compound could significantly alter receptor activity in a sodium-dependent manner, enhancing binding affinity under specific conditions . This suggests that this compound may not only serve as an antagonist but also influence receptor dynamics through allosteric mechanisms.

Pharmacological Implications

Research has indicated that compounds like this compound can provide insights into the treatment of disorders linked to dopaminergic dysfunction. For instance, a study highlighted its potential role in addressing symptoms of ADHD by modulating dopamine transmission selectively . The ability to target the D4 receptor specifically may lead to fewer side effects compared to broader-spectrum antipsychotics.

Safety and Toxicology

Preliminary safety assessments have shown that this compound exhibits a favorable profile with low toxicity levels in animal models. However, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered.

Eigenschaften

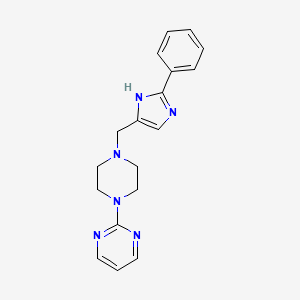

IUPAC Name |

2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6/c1-2-5-15(6-3-1)17-21-13-16(22-17)14-23-9-11-24(12-10-23)18-19-7-4-8-20-18/h1-8,13H,9-12,14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVQCHUIPJYASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=C(N2)C3=CC=CC=C3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170615 | |

| Record name | Ngd 94-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178928-68-2 | |

| Record name | Ngd 94-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178928682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ngd 94-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO9M06BFRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.